Uliginosin B

Descripción

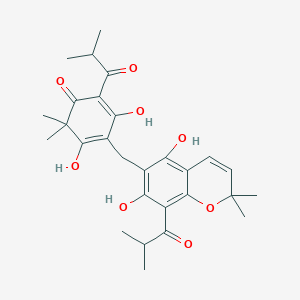

Structure

3D Structure

Propiedades

Número CAS |

19809-79-1 |

|---|---|

Fórmula molecular |

C28H34O8 |

Peso molecular |

498.6 g/mol |

Nombre IUPAC |

4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C28H34O8/c1-12(2)19(29)17-22(32)15(21(31)14-9-10-27(5,6)36-24(14)17)11-16-23(33)18(20(30)13(3)4)26(35)28(7,8)25(16)34/h9-10,12-13,31-34H,11H2,1-8H3 |

Clave InChI |

JJUVIYDZIBWTQA-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |

SMILES canónico |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C(C)C)O)O |

Otros números CAS |

10-00-4 |

Sinónimos |

uliginosin B |

Origen del producto |

United States |

Foundational & Exploratory

The Natural Provenance of Uliginosin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a dimeric acylphloroglucinol, has garnered significant interest within the scientific community for its promising pharmacological activities, including antidepressant, analgesic, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its isolation, and insights into its biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in various species of the plant genus Hypericum, commonly known as St. John's Wort. Its presence has been confirmed in a range of Hypericum species, making this genus the exclusive natural source identified to date.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between different Hypericum species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content in various Hypericum species.

| Plant Species | Plant Part | Concentration (% w/w) | Analytical Method | Reference(s) |

| Hypericum caprifoliatum | Flowers | up to 0.188% | HPLC | [1] |

| Hypericum polyanthemum | Aerial Parts (Cyclohexane Extract) | 16% | Not specified | [2] |

| Hypericum myrianthum | Not specified | Not specified | HPLC | [1] |

| Hypericum carinatum | Not specified | Not specified | HPLC | [1] |

| Hypericum uliginosum | Not specified | Not specified | Isolation | [3][4] |

| Hypericum mexicanum | Lipophilic Extract | Not specified | Bioassay-guided isolation | [5] |

| Hypericum japonicum | Not specified | Reported Presence | Not specified | [6] |

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of chromatographic techniques. Below are detailed methodologies synthesized from the available scientific literature.

Extraction of this compound from Hypericum polyanthemum

This protocol is based on methods described for the extraction of acylphloroglucinols from Hypericum species.

1. Plant Material Preparation:

-

Collect the aerial parts of Hypericum polyanthemum during its flowering stage.

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material with cyclohexane (B81311) or n-hexane at room temperature for 24-48 hours with occasional stirring. The ratio of plant material to solvent should be approximately 1:10 (w/v).

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude cyclohexane/hexane extract.

Isolation and Purification of this compound

The crude extract is a complex mixture of compounds requiring further separation to isolate this compound.

1. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

2. Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualization: Observe the plates under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pool the fractions containing the compound with the same Rf value as a this compound standard (if available) or the major phloroglucinol (B13840) spot.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional, for higher purity):

-

For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

-

Detection: UV detector at 220 nm or 280 nm.

-

Collect the peak corresponding to this compound.

Quantitative Analysis of this compound by HPLC

1. Instrumentation:

-

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Waters Nova-Pack C18 column (4 µm, 3.9 mm × 150 mm) with a guard column.[1]

-

Mobile Phase: Isocratic elution with 95% acetonitrile and 5% water, containing 0.01% trifluoroacetic acid (TFA).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 20 µL.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of purified this compound of known concentration in the mobile phase. Prepare a series of dilutions to construct a calibration curve.

-

Sample Solution: Accurately weigh the dried extract, dissolve it in the mobile phase, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.

4. Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve generated from the standard solutions.

Biosynthesis of this compound

The biosynthesis of dimeric acylphloroglucinols like this compound in Hypericum species is proposed to start from the monomeric precursor, phlorisobutyrophenone (B1231217) (PIB). The pathway involves the formation of phloroglucinol and filicinic acid moieties, which then undergo dimerization.

Caption: Proposed biosynthetic pathway of this compound.

Signaling Pathway of this compound's Antidepressant-like Action

The antidepressant-like effects of this compound are attributed to its ability to inhibit the reuptake of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This is achieved not by direct binding to the monoamine transporters, but by modulating the activity of the Na+,K+-ATPase pump, which maintains the sodium gradient essential for transporter function.

References

- 1. The Influence of Na+, K+-ATPase on Glutamate Signaling in Neurodegenerative Diseases and Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery, Isolation, and Characterization of Uliginosin B from Hypericum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B, a prominent dimeric acylphloroglucinol, has emerged as a compound of significant interest within the scientific community, particularly for its potential therapeutic applications. First isolated from Hypericum uliginosum, this natural product has since been identified in several other Hypericum species, including H. polyanthemum, H. myrianthum, H. japonicum, and H. mexicanum[1]. Structurally, this compound is characterized by a filicinic acid moiety linked to a phloroglucinol (B13840) derivative. Its discovery has paved the way for investigations into its biological activities, revealing promising antidepressant-like and antinociceptive effects. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of this compound, tailored for professionals in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the yield and biological activity of this compound.

Table 1: Yield of this compound from Various Hypericum Species

| Hypericum Species | Plant Part | Extraction Solvent | Reported Yield (% w/w) |

| H. caprifoliatum | Flowers | Not Specified | Up to 0.188 |

| H. myrianthum | Aerial Parts | Hexane | Not explicitly quantified, but present |

| H. japonicum | Whole Plant | Not Specified | Not explicitly quantified, but present |

| H. polyanthemum | Aerial Parts | Cyclohexane (B81311) | Not explicitly quantified, but is a main phloroglucinol derivative |

Table 2: In Vitro Biological Activity of this compound

| Target | Assay | IC50 Value (nM) |

| Dopamine Transporter (DAT) | Synaptosomal Uptake Inhibition | 90 ± 38 |

| Serotonin Transporter (SERT) | Synaptosomal Uptake Inhibition | 252 ± 13 |

| Noradrenaline Transporter (NET) | Synaptosomal Uptake Inhibition | 280 ± 48 |

Experimental Protocols

Isolation and Purification of this compound from Hypericum polyanthemum

This protocol is a synthesized methodology based on literature reports for the isolation and purification of this compound.

a. Plant Material and Extraction:

-

Obtain dried and powdered aerial parts of Hypericum polyanthemum.

-

Perform an exhaustive extraction with cyclohexane at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a crude cyclohexane extract.

b. Column Chromatography:

-

Subject the crude cyclohexane extract to column chromatography on silica (B1680970) gel 60.

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) of increasing polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

c. Preparative Thin-Layer Chromatography (pTLC):

-

Pool the this compound-rich fractions and concentrate.

-

Apply the concentrated fraction to preparative silica gel GF254 plates.

-

Develop the plates using a solvent system of n-hexane:dichloromethane (1:1 v/v).

-

Visualize the bands under UV light (254 nm) and scrape the band corresponding to this compound.

-

Elute the compound from the silica gel with a suitable solvent (e.g., ethyl acetate or acetone) and evaporate the solvent to obtain purified this compound.

d. Purity Assessment:

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 95:5 v/v) with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 274 nm.

-

Structural Elucidation of this compound

The structure of this compound is confirmed through a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

-

Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and fragmentation pattern of the isolated compound.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3 or acetone-d6).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity of the atoms within the molecule.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Characteristic signals for aromatic protons, methyl groups, and methylene (B1212753) bridge protons. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| ESI-MS | Provides the molecular ion peak [M-H]⁻, confirming the molecular formula C28H34O8. |

Signaling Pathways and Mechanisms of Action

Antidepressant-like Activity

This compound exhibits antidepressant-like effects primarily through the modulation of the monoaminergic system. Unlike typical antidepressants, it does not directly bind to and block monoamine transporters. Instead, its mechanism is linked to the inhibition of Na+,K+-ATPase.

dot

References

Uliginosin B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uliginosin B is a naturally occurring dimeric acylphloroglucinol that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from various Hypericum species, this complex molecule presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Properties

This compound is characterized by a dimeric structure formed from filicinic acid and phloroglucinol (B13840) moieties. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₄O₈ | [1][2] |

| Molecular Weight | 498.57 g/mol | [1][2] |

| IUPAC Name | 4-[[5,7-dihydroxy-2,2-dimethyl-8-(2-methylpropanoyl)chromen-6-yl]methyl]-3,5-dihydroxy-6,6-dimethyl-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | [1] |

| CAS Number | 19809-79-1 | [1] |

| Appearance | Pale yellow crystals | [3] |

| Melting Point | 139.5-142.0 °C | [3] |

| UV Absorption (in cyclohexane) | λmax 230 nm, 270 nm | [3] |

| Solubility | Soluble in organic solvents such as hexane (B92381) and cyclohexane. | [4][[“]] |

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of pharmacological effects, including antinociceptive, antidepressant-like, and antifungal activities. These effects are mediated through complex interactions with multiple signaling pathways.

Antinociceptive Activity

This compound has demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models.[6] Its mechanism of action is multifaceted and involves the modulation of several key neurotransmitter systems.

-

Monoaminergic System: this compound indirectly activates dopaminergic and opioid systems.[6] It inhibits the reuptake of dopamine (B1211576), leading to an increased concentration of this neurotransmitter in the synaptic cleft and subsequent activation of dopamine receptors.[6] The antinociceptive effect is abolished by the dopamine D2 receptor antagonist sulpiride (B1682569) and the general opioid antagonist naloxone.[6]

-

Glutamatergic System: The antinociceptive effect of this compound is significantly reduced by the NMDA receptor antagonist MK-801, indicating an interaction with the glutamatergic system.[4]

-

Adenosinergic System: The adenosinergic system plays a crucial role in the antinociceptive action of this compound. Its effects are prevented by the selective adenosine (B11128) A1 receptor antagonist DPCPX and the selective A2A receptor antagonist ZM 241385.[7] Furthermore, this compound's effect is completely blocked by an inhibitor of ecto-5'-nucleotidase, an enzyme responsible for the production of adenosine from AMP.[7] This suggests that this compound enhances adenosinergic signaling, contributing to its analgesic properties.[7]

Antidepressant-Like Activity

This compound has shown promising antidepressant-like activity in animal models.[[“]] This activity is primarily attributed to its influence on the monoaminergic system.

-

Monoamine Reuptake Inhibition: this compound inhibits the synaptosomal uptake of dopamine (IC₅₀ = 90 ± 38 nM), serotonin (B10506) (IC₅₀ = 252 ± 13 nM), and noradrenaline (IC₅₀ = 280 ± 48 nM).[[“]] Notably, it does not bind directly to the monoamine transporters, suggesting an indirect mechanism of action.[[“]]

-

Receptor Involvement: The antidepressant-like effect is prevented by antagonists of dopamine D1 (SCH 23390) and D2 (sulpiride) receptors, α1 (prazosin) and α2 (yohimbine) adrenoceptors, and by the inhibition of serotonin synthesis (pCPA).[[“]]

-

Na+,K+-ATPase Activity: this compound has been shown to increase the activity of Na+,K+-ATPase in the cerebral cortex of mice. This action may alter the Na+ gradient across neuronal membranes, which in turn could affect the function of monoamine transporters that are dependent on this gradient.[8]

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of this compound and related dimeric acylphloroglucinols.[9]

-

Activity against Candida: this compound and its derivatives have demonstrated strong anti-Candida activity, including against fluconazole-resistant strains, with fungal growth inhibition observed at micromolar concentrations (3 to 32 µM).[9][10]

-

Mechanism of Action: A chemogenomic screen of a related compound, 3′prenyl this compound, revealed that it targets genes involved in cell cycle regulation and cytoskeleton assembly in fungi.[9] This suggests a novel mechanism of antifungal action that could be exploited for the development of new antifungal agents.

Table 2: Summary of Biological Activities and IC₅₀/Effective Doses

| Biological Activity | Key Findings | IC₅₀ / Effective Dose | Source(s) |

| Antinociceptive | Mediated by dopaminergic, opioid, glutamatergic, and adenosinergic systems. | 15 mg/kg (i.p.) in mice | [4][6][7] |

| Antidepressant-Like | Inhibition of dopamine, serotonin, and noradrenaline reuptake. | 10 mg/kg (p.o.) in mice; Dopamine uptake IC₅₀: 90 ± 38 nM; Serotonin uptake IC₅₀: 252 ± 13 nM; Noradrenaline uptake IC₅₀: 280 ± 48 nM | [[“]][8] |

| Antifungal | Inhibition of Candida growth, including resistant strains. | 3 to 32 µM | [9][10] |

Experimental Protocols

Isolation of this compound from Hypericum species

A common method for the isolation of this compound involves bioassay-guided fractionation of a lipophilic extract from the aerial parts of Hypericum species, such as Hypericum mexicanum or Hypericum polyanthemum.[4][9]

-

Extraction: The dried and powdered aerial parts of the plant are extracted with a non-polar solvent like hexane.[4]

-

Partitioning: The resulting hexane extract is then partitioned to separate compounds based on their polarity.

-

Chromatography: The active fraction is subjected to silica (B1680970) gel column chromatography. Elution with a gradient of solvents (e.g., n-hexane/ethyl acetate) allows for the separation of different compounds.[10]

-

Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC).[10]

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).[9]

Synthesis of this compound

A reproducible synthesis for this compound has been reported, providing a viable alternative to its isolation from natural sources, which can be limited.[11] The synthesis involves a multi-step process that is not fully detailed in the initial literature but is described as reproducible. Further investigation of the cited literature is recommended for the full, detailed protocol.

In vivo Assessment of Antinociceptive Activity (Hot-Plate Test)

The hot-plate test is a standard method to evaluate the analgesic properties of a compound in rodents.[4]

-

Animals: Male mice are used for the experiment.

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 1 °C) is used.

-

Procedure:

-

Mice are individually placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

-

This compound (e.g., 15 and 90 mg/kg) is administered intraperitoneally (i.p.).[4]

-

The latency to the nociceptive response is measured at different time points after administration.

-

-

Mechanism of Action Studies: To investigate the involvement of different receptor systems, specific antagonists are administered prior to this compound. Examples include:

-

Monoaminergic System: Prazosin (α1 antagonist), yohimbine (B192690) (α2 antagonist), pCPA (serotonin synthesis inhibitor).[4]

-

Glutamatergic System: MK-801 (NMDA receptor antagonist).[4]

-

Adenosinergic System: DPCPX (A1 antagonist), ZM 241385 (A2A antagonist), AMPCP (ecto-5'-nucleotidase inhibitor).[7]

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Antidepressant-Like Signaling Pathway

Caption: this compound's antidepressant-like signaling pathway.

Antinociceptive Signaling Pathway

Caption: this compound's multifaceted antinociceptive signaling.

Conclusion

This compound is a compelling natural product with a complex chemical structure and a wide array of biological activities. Its ability to modulate multiple key signaling pathways, including the monoaminergic, glutamatergic, and adenosinergic systems, underscores its potential as a lead compound for the development of new drugs for pain, depression, and fungal infections. The detailed information on its properties and experimental protocols provided in this guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecule. Further investigation into its synthesis, downstream signaling cascades, and clinical efficacy is warranted.

References

- 1. Adenosine receptor activation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. mdpi.com [mdpi.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Ecto-5′-Nucleotidase (CD73)-Mediated Formation of Adenosine Is Critical for the Striatal Adenosine A2A Receptor Functions | Journal of Neuroscience [jneurosci.org]

- 9. Nociceptor activity induces nonionotropic NMDA receptor signaling to enable spinal reconsolidation and reverse pathological pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

The Biosynthesis of Uliginosin B: A Technical Guide for Researchers

An In-depth Exploration of the Biosynthetic Pathway of a Promising Acylphloroglucinol

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of Uliginosin B, a dimeric acylphloroglucinol with significant pharmacological potential, primarily found in plants of the Hypericum genus. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry, biosynthesis, and potential applications of this compound.

Introduction to this compound

This compound is a complex secondary metabolite belonging to the class of dimeric acylphloroglucinols. These compounds are characterized by a core structure derived from the dimerization of two monomeric phloroglucinol (B13840) units. This compound has garnered scientific interest due to its potential biological activities. It is predominantly found in various Hypericum species, which have a long history of use in traditional medicine. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering or synthetic biology approaches, paving the way for further pharmacological investigation and drug development.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with fundamental building blocks from primary metabolism and proceeds through a series of enzymatic reactions to form the complex dimeric structure. The proposed pathway can be broadly divided into three key stages:

-

Formation of the Phlorisobutyrophenone (PIBP) Monomer: This stage involves the synthesis of the first monomeric precursor, a derivative of phlorisobutyrophenone.

-

Formation of the Filicinic Acid Monomer: The second monomeric unit, a derivative of filicinic acid, is synthesized through a distinct branch of the pathway.

-

Dimerization and Final Modification: The two monomeric precursors undergo a crucial dimerization step, followed by any final modifications, to yield this compound.

Stage 1: Biosynthesis of the Phlorisobutyrophenone (PIBP) Monomer

The biosynthesis of the PIBP core is initiated by the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by a Type III Polyketide Synthase (PKS) , specifically an isobutyrophenone synthase (BUS) . Type III PKSs are homodimeric enzymes that iteratively catalyze the decarboxylative condensation of malonyl-CoA with a starter CoA-ester, in this case, isobutyryl-CoA. The resulting polyketide chain undergoes intramolecular C6->C1 Claisen condensation to form the aromatic phloroglucinol ring.

Stage 2: Biosynthesis of the Filicinic Acid Monomer

The precise biosynthetic pathway for the filicinic acid moiety in Hypericum species is less well-defined. However, it is generally accepted that filicinic acid and its derivatives are also of polyketide origin. The biosynthesis likely involves the condensation of acetyl-CoA with several molecules of malonyl-CoA, followed by cyclization and subsequent modifications, such as C- and O-methylation, catalyzed by specific enzymes. Further research, including isotopic labeling studies and enzyme characterization, is required to fully elucidate this branch of the pathway.

Stage 3: Dimerization and Formation of this compound

The cornerstone of this compound biosynthesis is the dimerization of the PIBP and filicinic acid monomers. It is hypothesized that this crucial step is catalyzed by a Berberine Bridge Enzyme (BBE)-like protein . BBE-like enzymes are FAD-dependent oxidases known to catalyze oxidative C-C bond formation, leading to the formation of cyclic structures. In the case of this compound, the BBE-like enzyme would likely catalyze an oxidative coupling reaction between the two monomeric precursors, forming the methylene (B1212753) bridge that characterizes the dimeric structure. Subsequent enzymatic modifications, if any, would then lead to the final this compound molecule.

Uliginosin B: A Novel Antidepressant Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Uliginosin B, a phloroglucinol (B13840) derivative isolated from Hypericum polyanthemum, has demonstrated significant antidepressant-like activity in preclinical models. Its mechanism of action diverges from classical antidepressants, presenting a promising new avenue for therapeutic development. This document provides a comprehensive technical overview of the molecular mechanisms underlying the antidepressant effects of this compound, with a focus on its unique interaction with the monoaminergic system and its modulation of neuronal ion gradients. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and development.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and a substantial portion of patients do not respond adequately to currently available treatments. The majority of existing antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), primarily act by directly blocking the binding of monoamines to their respective transporters.[1] this compound, a natural compound, exhibits potent antidepressant-like effects through a novel mechanism that does not involve direct competition for the binding sites on monoamine transporters.[2][3][4][5][6] This distinction positions this compound as a lead compound for a new generation of antidepressant drugs.

Core Mechanism of Action: Indirect Monoamine Reuptake Inhibition

The primary antidepressant-like activity of this compound stems from its ability to inhibit the presynaptic reuptake of dopamine (B1211576) (DA), serotonin (5-HT), and norepinephrine (B1679862) (NE).[3][6] However, unlike conventional antidepressants, this compound does not bind directly to the monoamine transporter proteins.[2][3][4][5][6] Instead, it is hypothesized to modulate the activity of Na+,K+-ATPase, an enzyme crucial for maintaining the sodium gradient across the neuronal membrane.[2][4][5] This alteration of the Na+ gradient indirectly impairs the function of the sodium-dependent monoamine transporters, leading to an increase in the synaptic availability of these neurotransmitters.[2][4]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Monoamine Uptake Inhibition

| Neurotransmitter | IC50 (nM) | Source |

| Dopamine | 90 ± 38 | [3][6] |

| Serotonin | 252 ± 13 | [3][6] |

| Noradrenaline | 280 ± 48 | [3][6] |

Table 2: In Vivo Behavioral Studies in Mice

| Test | Animal Model | Dose (p.o.) | Effect | Source |

| Forced Swimming Test (FST) | Mice | 10 mg/kg | Reduced immobility time | [2][3][4][6] |

| Tail Suspension Test (TST) | Mice | 10 mg/kg | Reduced immobility time | [2][4] |

| Open-Field Test | Mice | 10 mg/kg | No alteration in locomotor activity | [3][6] |

Experimental Protocols

Synaptosomal Monoamine Uptake Assay

This assay is crucial for determining the inhibitory effect of this compound on monoamine reuptake.

Caption: Workflow for the synaptosomal monoamine uptake assay.

Methodology:

-

Synaptosome Preparation: Brain regions rich in monoaminergic terminals (e.g., striatum for dopamine, cerebral cortex for serotonin and noradrenaline) are homogenized in a suitable buffer. Synaptosomes are then isolated by differential centrifugation.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

-

Uptake Initiation: Radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) are added to initiate the uptake process.

-

Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated.

Forced Swimming Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Caption: Experimental workflow for the Forced Swimming Test.

Methodology:

-

Apparatus: A transparent glass cylinder is filled with water to a specific depth.

-

Acclimation and Dosing: Animals are acclimated to the experimental room. This compound or vehicle is administered orally (p.o.) at a predetermined time before the test.

-

Pre-test Session: On the first day, mice are placed in the cylinder for a 15-minute pre-swim.

-

Test Session: 24 hours later, the mice are placed back in the cylinder for a 6-minute test session.

-

Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) is scored during the last 4 minutes of the test session.

-

Data Analysis: A reduction in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.

Involvement of the Monoaminergic System

The antidepressant-like effect of this compound is dependent on the integrity of the monoaminergic system. Pretreatment of animals with antagonists for various monoamine receptors prevents the anti-immobility effect of this compound in the FST.[3][6]

Table 3: Effect of Antagonist Pretreatment on this compound Activity in the FST

| Antagonist | Receptor Target | Effect on this compound's Antidepressant-like Activity | Source |

| SCH 23390 | Dopamine D1 | Prevented | [3][6] |

| Sulpiride | Dopamine D2 | Prevented | [3][6] |

| Prazosin | α1-Adrenoceptor | Prevented | [3][6] |

| Yohimbine | α2-Adrenoceptor | Prevented | [3][6] |

| pCPA | Serotonin Synthesis Inhibitor | Prevented | [3][6] |

These findings strongly suggest that the antidepressant-like effects of this compound are mediated through the enhanced activation of postsynaptic dopamine, norepinephrine, and serotonin receptors.[3][6]

Modulation of Na+,K+-ATPase Activity

A key aspect of this compound's unique mechanism is its effect on Na+,K+-ATPase. Studies have shown that both acute and repeated administration of this compound increases the activity of this enzyme in the cerebral cortex of mice.[2][4] This effect is directly linked to its antidepressant-like action, as pretreatment with veratrine, a Na+ channel opener that disrupts the sodium gradient, prevents the anti-immobility effect of this compound in the FST.[2][4]

Additional Pharmacological Properties

Beyond its primary mechanism, this compound has been shown to interact with other neurotransmitter systems, which may contribute to its overall pharmacological profile.

-

Adenosinergic System: The antinociceptive effects of this compound involve the activation of A1 and A2A adenosine (B11128) receptors and the modulation of ecto-5'-nucleotidase activity.[7] While not directly linked to its antidepressant effect in the cited literature, the adenosinergic system is known to modulate mood.

-

Opioid and Glutamatergic Systems: The antinociceptive effects of this compound are also mediated by an indirect activation of the opioid system and are influenced by the glutamatergic system.[8][9]

Conclusion and Future Directions

This compound represents a significant departure from conventional antidepressant drug mechanisms. Its ability to indirectly inhibit monoamine reuptake by modulating Na+,K+-ATPase activity offers a novel therapeutic strategy that may have a different efficacy and side-effect profile compared to existing treatments.

Future research should focus on:

-

Elucidating the precise molecular interaction between this compound and Na+,K+-ATPase.

-

Investigating the long-term effects of this compound on neuroplasticity and neurogenesis.

-

Conducting pharmacokinetic and toxicology studies to assess its drug-like properties.

-

Exploring the potential synergistic effects of this compound with other antidepressant agents.

The unique mechanism of action of this compound makes it a highly promising candidate for the development of a new class of antidepressant medications. The data and protocols presented in this guide are intended to provide a solid foundation for advancing the research and development of this novel compound.

References

- 1. youtube.com [youtube.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. This compound, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Uliginosin B: A Technical Guide to its Antifungal Properties Against Candida

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifungal properties of Uliginosin B, a dimeric acylphloroglucinol, against various Candida species. The document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action, offering a comprehensive resource for researchers in mycology and antifungal drug development.

Antifungal Activity of this compound and Derivatives

This compound and its derivatives, notably 3'-prenyl this compound, have demonstrated significant antifungal activity against a range of Candida species, including strains resistant to conventional antifungal agents like fluconazole.[1][2] The antifungal efficacy, as determined by Minimum Inhibitory Concentration (MIC50), is summarized below.

Table 1: Minimum Inhibitory Concentration (MIC50) of this compound Derivatives against Candida Species

| Compound | C. albicans MFB 076N1 (µM) | C. albicans MFB 008 MM1 (Fluconazole-Resistant) (µM) | C. albicans MFB YMS 100-3 (µM) | C. parapsilosis MFB YMS 100-4 (µM) | C. glabrata MFB YMS 100-5 (µM) | C. krusei MFB YMS 100-6 (µM) |

| Uliginosin C | 16 ± 0.5 | 6 ± 0.2 | >32 | 15 ± 1 | 16 ± 0.5 | 15 ± 1 |

| 3'-prenyl this compound | 15 ± 1 | 3 ± 0.2 | >30 | 16 ± 0.5 | 16 ± 0.5 | 16 ± 0.5 |

| Fluconazole | 208 ± 2 | 208 ± 2 | 1.6 ± 0.1 | 3.2 ± 0.1 | 208 ± 2 | 208 ± 2 |

Data extracted from Tocci et al., 2020.[1][2]

Proposed Mechanism of Action: Interference with Cell Cycle and Cytoskeleton Assembly

Chemogenomic profiling of Saccharomyces cerevisiae treated with 3'-prenyl this compound has provided critical insights into its mechanism of action. The screen identified several gene deletions that confer hypersensitivity to the compound, strongly suggesting that this compound's antifungal activity stems from the disruption of fundamental cellular processes, primarily cell cycle regulation and cytoskeleton assembly.[1]

A key finding was the identification of the chaperonin CCT complex, particularly the CCT5 subunit, as a primary target.[1] The CCT complex is essential for the proper folding of crucial proteins like actin and tubulin, which are fundamental components of the cytoskeleton.[1] By interfering with the CCT complex, 3'-prenyl this compound likely disrupts cytoskeletal dynamics, leading to defects in cell division, morphogenesis, and overall cellular integrity. This proposed mechanism is visualized in the signaling pathway diagram below.

Caption: Proposed mechanism of action of 3'-prenyl this compound.

Effects on Candida Biofilm and Hyphal Formation

Currently, there is no publicly available data specifically detailing the effects of this compound on Candida biofilm formation or hyphal development. Further research is required to elucidate its potential activity against these key virulence factors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's antifungal properties.

Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines and was utilized to determine the MIC50 values.

Caption: Workflow for Broth Microdilution Assay.

Methodology:

-

Inoculum Preparation: Candida strains are cultured and suspended in RPMI-1640 medium supplemented with 2% glucose to a final concentration of 1-5 x 10^5 Colony Forming Units (CFU)/mL.

-

Compound Preparation: this compound and its derivatives are serially diluted in a 96-well microtiter plate.

-

Inoculation: The prepared Candida inoculum is added to each well of the microtiter plate containing the test compounds.

-

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC50) is determined as the lowest concentration of the compound that inhibits at least 50% of the visible growth of the fungal culture compared to the growth control.

Chemogenomic Profiling

This protocol outlines the high-throughput screening method used to identify gene deletions in S. cerevisiae that result in increased sensitivity to 3'-prenyl this compound.

Caption: Workflow for Chemogenomic Profiling.

Methodology:

-

Strain Pooling: A collection of approximately 5,900 heterozygous gene deletion mutants of S. cerevisiae, each containing a unique molecular barcode, is pooled together.

-

Competitive Growth: The pooled mutants are grown for 20 generations in the presence of a sub-lethal concentration of 3'-prenyl this compound and in a control medium (1% DMSO).

-

Genomic DNA Extraction: Genomic DNA is extracted from both the treated and control cultures.

-

Barcode Amplification and Sequencing: The molecular barcodes are amplified via PCR and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The abundance of each barcode in the treated sample is compared to the control. The log2 ratio of control intensity to treatment intensity is calculated for each mutant. Strains with a log fold change (logFC) greater than 1.5 and a p-value less than 0.01 are identified as hypersensitive.[1]

Cytotoxicity Assay

The cytotoxicity of Uliginosin C and 3'-prenyl this compound was evaluated against human cell lines using a WST-8 assay.

Table 2: Cytotoxicity of Uliginosin Derivatives against Human Cell Lines

| Cell Line | Compound | Concentration (µM) | Metabolic Activity (% of Control) |

| Human Peripheral Mononucleate Cells (PBMC) | Uliginosin C | 64 | ~100% |

| Human Peripheral Mononucleate Cells (PBMC) | 3'-prenyl this compound | 64 | ~100% |

| Human Skin Fibroblast (Hs27) | Uliginosin C | 64 | ~100% |

| Human Skin Fibroblast (Hs27) | 3'-prenyl this compound | 64 | ~100% |

Data extracted from Tocci et al., 2020. No statistically significant differences were detected compared to the control.[1]

Methodology:

-

Cell Seeding: Human peripheral mononucleate cells (PBMC) and human skin fibroblast cells (Hs27) are seeded into 96-well plates.

-

Compound Exposure: The cells are exposed to the test compounds (Uliginosin C and 3'-prenyl this compound) at a concentration twice as high as the highest measured antifungal activity for 24 hours.

-

WST-8 Assay: After the incubation period, a WST-8 solution is added to each well. WST-8 is a tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to a colored formazan (B1609692) product.

-

Absorbance Measurement: The absorbance of the formazan product is measured, which is directly proportional to the number of viable cells.

-

Data Analysis: The metabolic activity of the treated cells is calculated as a percentage of the untreated control cells.

Conclusion

This compound and its derivatives, particularly 3'-prenyl this compound, exhibit potent antifungal activity against a variety of Candida species, including drug-resistant strains. The mechanism of action appears to involve the disruption of essential cellular processes, namely cell cycle regulation and cytoskeleton assembly, by targeting the CCT complex. Importantly, these compounds show low cytotoxicity against human cell lines, highlighting their potential as promising candidates for the development of novel antifungal therapies. Further investigation into their effects on Candida biofilms and hyphal formation is warranted to fully characterize their therapeutic potential.

References

Unraveling the Antinociceptive Potential of Uliginosin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antinociceptive effects of Uliginosin B, a natural acylphloroglucinol derivative. By summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of pain management and drug discovery.

Core Findings: Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated in various preclinical models of pain. The following tables summarize the key quantitative findings from these studies, offering a clear comparison of its efficacy at different dosages and in different experimental paradigms.

Table 1: Effect of this compound in the Hot-Plate Test

The hot-plate test is a widely used method to assess central antinociceptive activity by measuring the latency of a thermal pain reflex.

| Treatment Group | Dose (mg/kg, i.p.) | Latency (seconds) | % Maximal Possible Effect (%MPE) | Statistical Significance (vs. Control) |

| Control (Vehicle) | - | 12.3 ± 0.8 | - | - |

| This compound | 15 | 20.5 ± 1.5 | 45.6 | p < 0.05 |

| This compound | 90 | 28.9 ± 2.1 | 92.2 | p < 0.001 |

| Morphine (Positive Control) | 10 | 29.8 ± 1.9 | 97.2 | p < 0.001 |

Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test

The writhing test is a model of visceral pain, where the reduction in the number of abdominal constrictions indicates peripheral analgesic activity.

| Treatment Group | Dose (mg/kg, i.p.) | Number of Writhes | % Inhibition | Statistical Significance (vs. Control) |

| Control (Vehicle) | - | 45.8 ± 3.2 | - | - |

| This compound | 15 | 21.3 ± 2.5 | 53.5 | p < 0.01 |

| This compound | 90 | 10.1 ± 1.8 | 77.9 | p < 0.001 |

| Indomethacin (B1671933) (Positive Control) | 10 | 12.4 ± 1.5 | 72.9 | p < 0.001 |

Table 3: Assessment of Motor Coordination in the Rotarod Test

The rotarod test is used to evaluate motor coordination and identify potential sedative or ataxic side effects of a compound.

| Treatment Group | Dose (mg/kg, i.p.) | Time on Rod (seconds) | Number of Falls | Statistical Significance (vs. Control) |

| Control (Vehicle) | - | 175.4 ± 8.9 | 0.8 ± 0.3 | - |

| This compound | 15 | 168.2 ± 9.5 | 1.1 ± 0.4 | Not Significant |

| This compound | 90 | 55.7 ± 6.3 | 4.2 ± 0.6 | p < 0.001 |

| Diazepam (Positive Control) | 5 | 42.1 ± 5.1 | 5.1 ± 0.7 | p < 0.001 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data tables.

Hot-Plate Test Protocol

Objective: To assess the central antinociceptive activity of this compound.

Apparatus: A commercially available hot-plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

Animals: Male Swiss mice weighing 25-30g were used. Animals were acclimatized to the laboratory conditions for at least one week prior to the experiment.

Procedure:

-

A baseline latency was determined for each mouse by placing it on the hot plate and recording the time taken to elicit a nociceptive response (licking of the hind paw or jumping). A cut-off time of 30 seconds was set to prevent tissue damage.

-

Animals were randomly assigned to treatment groups: vehicle control, this compound (15 and 90 mg/kg, i.p.), or morphine (10 mg/kg, i.p.) as a positive control.

-

Thirty minutes after intraperitoneal (i.p.) administration of the respective treatments, the latency to the nociceptive response was measured again.

-

The percentage of the maximal possible effect (%MPE) was calculated using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test Protocol

Objective: To evaluate the peripheral analgesic effect of this compound on visceral pain.

Animals: Male Swiss mice (25-30g) were used.

Procedure:

-

Animals were fasted for 12 hours before the experiment with free access to water.

-

Mice were randomly allocated to different treatment groups: vehicle control, this compound (15 and 90 mg/kg, i.p.), or indomethacin (10 mg/kg, i.p.) as a positive control.

-

Thirty minutes after drug administration, each mouse was injected intraperitoneally with 0.6% acetic acid solution (10 ml/kg).

-

Immediately after the acetic acid injection, each mouse was placed in an individual observation chamber.

-

The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing was calculated as: % Inhibition = [(mean number of writhes in control group - number of writhes in treated group) / mean number of writhes in control group] x 100.

Rotarod Test Protocol

Objective: To assess the effect of this compound on motor coordination and to detect any potential ataxic side effects.

Apparatus: An accelerating rotarod apparatus.

Animals: Male Swiss mice (25-30g) were trained on the rotarod for three consecutive days prior to the experiment to achieve a stable baseline performance.

Procedure:

-

On the test day, a baseline measurement of the time each mouse could remain on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes) was recorded.

-

Animals were then treated with vehicle, this compound (15 and 90 mg/kg, i.p.), or diazepam (5 mg/kg, i.p.) as a positive control for motor impairment.

-

Thirty minutes after treatment, the mice were re-tested on the rotarod.

-

The time each mouse remained on the rod and the number of falls within the 5-minute test period were recorded.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The antinociceptive effect of this compound is not attributed to a single mechanism but rather a complex interplay of multiple signaling pathways. The following diagrams, created using the DOT language, visualize these intricate relationships and the experimental workflows.

Signaling Pathway of this compound's Antinociceptive Action

This compound's analgesic properties are believed to be mediated through its interaction with the monoaminergic, glutamatergic, opioid, and adenosinergic systems.[1][2][3] It appears to indirectly modulate these systems, rather than directly binding to their receptors.[3]

Caption: Proposed signaling pathways for this compound's antinociceptive effects.

Experimental Workflow for Assessing Antinociceptive Effects

The evaluation of this compound's antinociceptive potential follows a structured experimental workflow, from animal preparation to data analysis.

Caption: Standard experimental workflow for evaluating this compound's antinociceptive effects.

Logical Relationship of Antagonist Studies

To elucidate the mechanism of action, antagonist studies are crucial. This diagram illustrates the logical framework for interpreting the results of such studies.

Caption: Logical framework for antagonist studies to determine the mechanism of action.

References

Uliginosin B: A Dimeric Acylphloroglucinol Derivative for Neurological and Antimicrobial Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uliginosin B, a naturally occurring dimeric acylphloroglucinol derivative predominantly found in the Hypericum genus, has emerged as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical nature, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes its complex biological interactions through signaling pathway and experimental workflow diagrams. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of this compound and other acylphloroglucinol derivatives for drug discovery and development.

Introduction

Dimeric acylphloroglucinols are a class of plant secondary metabolites characterized by a structural motif derived from the dimerization of two acylphloroglucinol units.[1] These compounds are known for their diverse and potent biological activities.[1][2] this compound, a prominent member of this class, has been isolated from various Hypericum species, including Hypericum polyanthemum, Hypericum uliginosum, and Hypericum mexicanum.[3][4][5] Structurally, it is characterized by a complex, polycyclic framework.[6][7]

Initial investigations into the pharmacological profile of this compound have revealed significant antidepressant-like, antinociceptive, and antimicrobial properties, making it a molecule of considerable interest for therapeutic development.[3][5][8] This guide aims to consolidate the existing scientific knowledge on this compound to facilitate further research and development efforts.

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibition of Monoamine Synaptosomal Uptake

| Monoamine | IC₅₀ (nM) | Source |

| Dopamine (B1211576) | 90 ± 38 | [3] |

| Serotonin (B10506) | 252 ± 13 | [3] |

| Noradrenaline | 280 ± 48 | [3] |

Table 2: In Vivo Antidepressant-like and Antinociceptive Dosing in Mice

| Assay | Effective Dose (mg/kg, p.o.) | Effect | Source |

| Forced Swimming Test | 10 | Reduced immobility time | [3] |

| Hot-Plate Test | 15 (i.p.) | Antinociceptive effect | [9] |

| Abdominal Writhing Test | 15 (i.p.) | Antinociceptive effect | [9] |

Table 3: Antifungal Activity of this compound and Related Compounds

| Compound | Organism | MIC (µM) | Source |

| This compound | Candida albicans | 3 - 32 | [5] |

| 3'prenyl this compound | Candida albicans | 3 - 32 | [5] |

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of neurotransmitter systems.

Antidepressant-like Activity

The antidepressant-like effects of this compound are attributed to its ability to inhibit the synaptosomal reuptake of dopamine, serotonin, and noradrenaline.[3] This inhibition leads to an increased concentration of these monoamines in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[3] Unlike many conventional antidepressants, this compound does not appear to bind directly to the monoamine transporters themselves.[3] Furthermore, studies have indicated that this compound can increase the activity of Na+,K+-ATPase in the cerebral cortex, which may indirectly influence the sodium gradient that drives monoamine transport.[9]

Antinociceptive Activity

The antinociceptive effects of this compound are multifaceted, involving the monoaminergic, glutamatergic, and adenosinergic systems.[10][11][12] The inhibition of monoamine reuptake contributes to its analgesic properties.[9] Additionally, its antinociceptive action is sensitive to antagonists of the glutamatergic NMDA receptor and is also mediated by the activation of adenosine (B11128) A1 and A2A receptors.[10][11][12] This suggests a complex interplay between different neurotransmitter systems in mediating the pain-relieving effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Synaptosomal Monoamine Uptake Assay

This protocol describes the measurement of monoamine uptake in synaptosomes to assess the inhibitory activity of this compound.

1. Synaptosome Preparation:

-

Euthanize rodents and rapidly dissect the brain region of interest (e.g., striatum for dopamine, cortex for serotonin and noradrenaline) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES).[13]

-

Homogenize the tissue using a Dounce homogenizer.[4]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[13]

-

Centrifuge the resulting supernatant at high speed (e.g., 14,000-15,000 x g for 20 minutes) to pellet the synaptosomes.[1][4]

-

Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).[1][14]

2. Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.[14]

-

Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km.[14]

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.[14]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[14]

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.[1]

3. Data Analysis:

-

Determine non-specific uptake in the presence of a high concentration of a selective uptake inhibitor.[14]

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.[14]

-

Calculate the percentage inhibition of specific uptake at each concentration of this compound and determine the IC₅₀ value.[14]

Forced Swimming Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

1. Apparatus:

-

A transparent cylindrical container (e.g., 30 cm height, 12-20 cm diameter) filled with water (25 ± 1°C) to a depth of 15-20 cm.[8][15]

2. Procedure:

-

Individually place each mouse into the cylinder of water.[8]

-

The behavior is recorded, and the duration of immobility is scored during the last 4 minutes of the test.[8][15]

-

Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.[8]

3. Dosing:

-

Administer this compound (e.g., 10 mg/kg, p.o.) or vehicle control at a specified time before the test (e.g., 60 minutes).[3]

4. Data Analysis:

-

Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Hot-Plate Test in Mice

The hot-plate test is used to assess the central antinociceptive activity of a compound.

1. Apparatus:

2. Procedure:

-

Place the mouse on the heated surface of the hot plate and start a timer.[18]

-

Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.[18]

-

Record the latency (in seconds) to the first clear nociceptive response.[18]

-

A cut-off time (e.g., 30-60 seconds) is typically used to prevent tissue damage.

3. Dosing:

-

Administer this compound (e.g., 15 mg/kg, i.p.) or vehicle control at a specified time before the test.[9]

4. Data Analysis:

-

Compare the response latencies between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

This compound represents a compelling natural product with significant potential for the development of novel drugs targeting neurological disorders and microbial infections. Its unique dimeric acylphloroglucinol structure and multifaceted mechanisms of action provide a rich area for further scientific inquiry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, with the ultimate goal of translating the therapeutic promise of this compound into clinical applications. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and further exploring its therapeutic efficacy in relevant preclinical models.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid determination of dopamine uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 9. This compound presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a natural phloroglucinol derivative, presents a multimediated antinociceptive effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 14. benchchem.com [benchchem.com]

- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dol.inf.br [dol.inf.br]

- 17. researchgate.net [researchgate.net]

- 18. Hot plate test - Wikipedia [en.wikipedia.org]

Preliminary Bioactivity Screening of Uliginosin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary bioactivity screening of Uliginosin B, a dimeric acylphloroglucinol with promising pharmacological properties. This document outlines its known biological activities, summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Overview of Bioactivities

This compound, primarily isolated from Hypericum species, has demonstrated a range of biological effects, positioning it as a molecule of interest for therapeutic development. The principal bioactivities identified in preliminary screenings include antifungal, antidepressant-like, and antinociceptive effects.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data obtained from various preclinical studies on this compound.

Table 1: Antifungal Activity of this compound and Related Compounds

| Compound | Fungal Strain | Activity Metric | Value | Reference |

| This compound | Candida spp. | MIC | 3 - 32 µM | [1] |

| 3'-prenyl this compound | Candida spp. | MIC | 3 - 32 µM | [1] |

Table 2: Antidepressant-like Activity of this compound

| Test | Animal Model | Dose | Effect | Reference |

| Forced Swimming Test (FST) | Mice | 10 mg/kg (p.o.) | Reduced immobility time | [2] |

| Tail Suspension Test (TST) | Mice | 10 mg/kg (p.o.) | Reduced immobility time | [3] |

Table 3: Antinociceptive Activity of this compound

| Test | Animal Model | Dose | Effect | Reference |

| Hot-Plate Test | Mice | 15 mg/kg (i.p.) | Antinociceptive effect | [4] |

| Abdominal Writhing Test | Mice | 15 mg/kg (i.p.) | Antinociceptive effect | [4] |

| Hot-Plate Test | Mice | 90 mg/kg (i.p.) | Ataxic effect | [4] |

Table 4: Monoamine Uptake Inhibition by this compound

| Transporter | IC50 (nM) | Reference |

| Dopamine (DAT) | 90 ± 38 | [2] |

| Serotonin (SERT) | 252 ± 13 | [2] |

| Noradrenaline (NET) | 280 ± 48 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key bioactivity assays cited in this guide.

Antifungal Susceptibility Testing

This protocol is a generalized procedure based on standard methods for assessing the antifungal activity of natural products.

-

Fungal Strains and Culture Conditions: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C. A suspension of fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Microdilution Assay: The assay is performed in 96-well microtiter plates. This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control.

Antidepressant-Like Activity Assays

Male CF1 mice (25-30 g) are used for the behavioral tests. Animals are housed under standard laboratory conditions with free access to food and water. All experiments are conducted in accordance with relevant ethical guidelines.

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.).

-

Test Procedure: One hour after administration, mice are individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing water at 23-25°C to a depth of 10 cm.

-

Data Recording: The total duration of immobility is recorded during the last 4 minutes of a 6-minute test session. A mouse is considered immobile when it remains floating motionless or makes only movements necessary to keep its head above water.

-

Drug Administration: this compound (10 mg/kg) or vehicle is administered orally (p.o.).

-

Test Procedure: One hour after administration, mice are suspended by their tails from a lever, using adhesive tape, in a position where they cannot escape or hold on to surrounding surfaces.

-

Data Recording: The total duration of immobility is recorded for a period of 6 minutes.

Antinociceptive Activity Assay (Hot-Plate Test)

-

Drug Administration: this compound (15 mg/kg or 90 mg/kg) or vehicle is administered intraperitoneally (i.p.).

-

Test Procedure: At a predetermined time after drug administration, mice are individually placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Data Recording: The latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.

Synaptosomal Monoamine Uptake Inhibition Assay

This protocol is a generalized procedure for measuring the inhibition of monoamine uptake in synaptosomes.

-

Preparation of Synaptosomes: Synaptosomes are prepared from specific brain regions (e.g., striatum, cortex) of rodents. The tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of various concentrations of this compound.

-

Termination and Measurement: The uptake reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of monoamine taken up by the synaptosomes, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC50) is calculated.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the experimental workflows and proposed signaling pathways for the bioactivity of this compound.

Experimental Workflows

Proposed Signaling Pathways

Conclusion

The preliminary bioactivity screening of this compound reveals its potential as a lead compound for the development of new antifungal, antidepressant, and antinociceptive agents. Its multimodal mechanism of action, particularly its influence on monoaminergic and other neurotransmitter systems, warrants further investigation. The data and protocols presented in this guide serve as a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound presents antinociceptive effect mediated by dopaminergic and opioid systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Uliginosin B: A Technical Whitepaper on its Core Role in the Ethnopharmacology of Hypericum

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The genus Hypericum, with a rich history in traditional medicine for treating conditions ranging from depression to microbial infections, is a prolific source of bioactive secondary metabolites.[1][2] Among these, the dimeric acylphloroglucinol, Uliginosin B, has emerged as a compound of significant pharmacological interest.[3] Isolated from various Hypericum species, including H. polyanthemum, H. mexicanum, and H. uliginosum, this compound demonstrates a remarkable spectrum of activities, notably as an antidepressant, analgesic, and antifungal agent.[3][4][5] This technical guide provides an in-depth analysis of this compound, bridging its ethnopharmacological relevance with modern scientific validation. It details the compound's mechanisms of action, presents quantitative pharmacological data, outlines key experimental protocols, and visualizes complex biological pathways, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Pharmacological Activities and Ethnopharmacological Relevance

The traditional use of Hypericum species for ailments like wounds, inflammation, and mood disorders provides a foundation for investigating its chemical constituents.[1][6] this compound is a key phloroglucinol (B13840) derivative that substantiates many of these traditional claims through its scientifically validated biological activities.[7]

Antidepressant-like Activity

A cornerstone of Hypericum's ethnopharmacological profile is its use in treating mild depression.[1] this compound has been identified as a promising molecular scaffold for new antidepressant drugs.[4] Its primary mechanism involves the inhibition of synaptosomal uptake of key monoamines—dopamine, serotonin, and noradrenaline—without directly binding to their transporters.[4] This action increases the concentration of these neurotransmitters in the synaptic cleft, a mechanism central to many commercial antidepressants.[8] Further studies suggest that this effect is mediated by an alteration of the Na+ gradient through the modulation of Na+,K+-ATPase activity in the cerebral cortex.[9]

Antinociceptive (Analgesic) Activity

This compound exhibits a potent, multi-faceted antinociceptive effect.[10] This aligns with the traditional use of Hypericum extracts as analgesics.[1] Its mechanism is complex, involving the modulation of several key neurotransmitter systems. Research indicates the involvement of the monoaminergic, glutamatergic (via NMDA receptors), adenosinergic (via A1 and A2A receptors), and opioid systems.[8][10][11] This multi-target action suggests a robust potential for developing novel pain management therapies.[10]

Antifungal Activity

Decoctions of Hypericum have been used traditionally to treat infections.[2] this compound demonstrates potent antifungal properties, particularly against Candida species, including strains resistant to fluconazole.[3][12] This activity is critical in the search for new antifungal agents to combat the rise of drug-resistant fungal infections.[12] Chemogenomic screening suggests its mechanism of action involves the disruption of cell cycle regulation and cytoskeleton assembly in fungi.[12]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's biological activities, providing a basis for comparative analysis and further research.

Table 1: In Vitro Monoamine Uptake Inhibition by this compound

| Monoamine | IC50 (nM) | Source |

|---|---|---|

| Dopamine | 90 ± 38 | [4] |

| Serotonin | 252 ± 13 | [4] |

| Noradrenaline| 280 ± 48 |[4] |

Table 2: Antifungal Activity of Hypericum mexicanum Acylphloroglucinols

| Compound | Organism | MIC (µM) | Source |

|---|---|---|---|

| This compound | Candida spp. | 3 to 32 | [12] |

| 3'Prenyl this compound | Candida spp. | 3 to 32 |[12] |

Mechanisms of Action: Signaling Pathways

The diverse pharmacological effects of this compound are rooted in its ability to modulate multiple complex signaling pathways.

Antidepressant Mechanism of Action

This compound's antidepressant-like effect is distinguished by its indirect inhibition of monoamine reuptake. It increases the activity of Na+,K+-ATPase, which alters the sodium gradient essential for the function of monoamine transporters, thereby reducing their uptake of dopamine, serotonin, and noradrenaline.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Potent Antifungal Properties of Dimeric Acylphloroglucinols from Hypericum mexicanum and Mechanism of Action of a Highly Active 3′Prenyl this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a phloroglucinol derivative from Hypericum polyanthemum: a promising new molecular pattern for the development of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The isolation of uliginosin A and this compound from Hypericum uliginosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Potential Pharmaceutical Applications of Hypericum Species | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Possible New Analgesic Drug, Acts by Modulating the Adenosinergic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]